REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:18])([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:3][O:4][C:5]1[CH:11]=[CH:10][C:8](N)=[CH:7][CH:6]=1.[ClH:19].N([O-])=O.[Na+].C[C:25]([CH3:27])=[O:26]>O.C(OCC)(=O)C=C>[Cl:19][CH:2]([CH2:1][C:8]1[CH:10]=[CH:11][C:5]([O:4][CH2:3][C:2]([CH3:18])([CH3:1])[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:6][CH:7]=1)[C:3]([O:26][CH2:25][CH3:27])=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
cuprous oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
CC(COC1=CC=C(N)C=C1)(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 10° C for 30 minutes and at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DISTILLATION
|
Details
|
The ether is distilled off
|
Type
|
CUSTOM
|
Details
|
residual oil is purified by chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)OCC)CC1=CC=C(C=C1)OCC(C1=CC=CC=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |